N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
Scientific Research Applications
Alzheimer’s Disease Research
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds as potential acetylcholinesterase (AChE) inhibitors for AD treatment. Interestingly, some derivatives of this compound have shown promising inhibitory activity against AChE, similar to the clinically used drug donepezil. Specifically, compounds 4g and 3a demonstrated potent inhibition of AChE . Further studies could explore their therapeutic potential in AD management.
Anticancer Properties
Several derivatives of this compound exhibit strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed significant cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 µM). Among them, compound 5g was particularly potent, even surpassing the efficacy of adriamycin, a well-known anticancer drug. These findings suggest that compound 5g holds promise as an anticancer agent .
Antibacterial Activity
In another study, a hybrid compound combining indolin-2-one with nitroimidazole exhibited effectiveness against Staphylococcus aureus . This highlights the potential of similar derivatives for antibacterial applications.
Coordination Chemistry
The compound’s thiosemicarbazone moiety has been investigated in metal complexes. For instance, a six-coordinate complex involving this moiety coordinated through various atoms (azomethine nitrogen, phenolato oxygen, thiolato sulfur, and nitrogen atoms of a bipyridine ligand) was studied . Such coordination chemistry could find applications in materials science and catalysis.
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to interact with a variety of targets, including toll-like receptors (tlrs) and acetylcholine esterase (ache) . These targets play crucial roles in immune response and neurotransmission, respectively.
Mode of Action
For instance, some indole derivatives can activate TLRs, thereby inducing the secretion of TLR-regulated cytokines . Others can inhibit AChE, potentially affecting neurotransmission .
Biochemical Pathways
TLR activation can lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs), which are involved in immune response . AChE inhibition can affect cholinergic neurotransmission .
Result of Action
The activation of tlrs by some indole derivatives can lead to the secretion of various cytokines, potentially modulating immune response . The inhibition of AChE can affect neurotransmission .
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-9-14(2)11-16(10-13)19(27)22-20-23-24-21(29-20)28-12-18(26)25-8-7-15-5-3-4-6-17(15)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILPMWFNLZCHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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